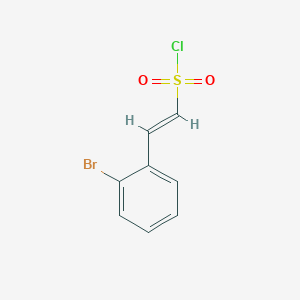

2-(2-Chloro-4-fluorophenyl)-3,3-difluoropropan-1-amine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For example, the synthesis of sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide involves a nucleophilic substitution of bromo derivatives with various substituted thiophenols . Another example is the Friedlander condensation of 2-aminonicotinaldehyde with the active methylene compound 2-(2-chloro-4-fluorophenyl)acetonitrile .Wissenschaftliche Forschungsanwendungen

Fluorinated Sorbents for Environmental Applications

Efficient PFAS Removal : Fluorinated compounds, including those with amine functionalities, have shown promise in the removal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) from water sources. Amine-containing sorbents, for example, leverage electrostatic interactions, hydrophobic interactions, and sorbent morphology to effectively remove PFAS, highlighting the potential utility of fluorinated amine compounds in environmental remediation efforts (Ateia et al., 2019).

Synthesis and Structural Analysis

Novel Synthetic Routes : The structural properties and synthetic routes of related fluorinated compounds have been extensively studied, offering insights into novel chemical syntheses and applications. For instance, the reaction of chloral with substituted anilines to produce various fluorinated compounds underlines the versatility of fluoroorganic synthesis in generating compounds with potential pharmaceutical and industrial applications (Issac & Tierney, 1996).

Fluoroalkylation in Aqueous Media

Green Chemistry Applications : The development of fluoroalkylation reactions in water represents a significant advancement in green chemistry, providing a more environment-friendly approach to incorporating fluorinated groups into target molecules. This research area highlights the evolving methods for synthesizing fluorinated compounds, including those similar to the compound , under mild and eco-friendly conditions (Song et al., 2018).

Protein Design

Biological Properties Enhancement : Fluorination has been utilized to enhance the stability and biological properties of proteins. Proteins designed with highly fluorinated analogs of hydrophobic amino acids have shown improved stability against chemical and thermal denaturation, indicating the potential of fluorinated compounds in biotechnological applications (Buer & Marsh, 2012).

Wirkmechanismus

Target of Action

The primary target of this compound, also known as TAK-242 or Resatorvid , is the Toll-like receptor 4 (TLR4) . TLR4 is a receptor that recognizes bacterial components and plays a crucial role in the innate immune system .

Mode of Action

TAK-242 suppresses the production of inflammatory mediators such as cytokines by inhibiting the signal transduction through TLR4 . This selective inhibition of TLR4 intracellular signaling leads to a decrease in the production of multiple cytokines .

Biochemical Pathways

The compound affects the TLR4 signaling pathway, which is involved in the recognition of bacterial components and the subsequent initiation of an immune response . By inhibiting this pathway, the compound can suppress the production of inflammatory mediators and potentially alleviate symptoms of diseases with an inflammatory component .

Pharmacokinetics

The compound’s ability to selectively inhibit tlr4 suggests it may have a targeted distribution within the body

Result of Action

The result of the compound’s action is a suppression of the production of inflammatory mediators such as cytokines . This can lead to a decrease in inflammation and potentially alleviate symptoms of diseases with an inflammatory component .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of bacterial components can trigger the TLR4 signaling pathway, which the compound targets Additionally, factors such as pH and temperature could potentially affect the compound’s stability and action

Eigenschaften

IUPAC Name |

2-(2-chloro-4-fluorophenyl)-3,3-difluoropropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClF3N.ClH/c10-8-3-5(11)1-2-6(8)7(4-14)9(12)13;/h1-3,7,9H,4,14H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLSDRWIMFKUDNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)C(CN)C(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chloro-4-fluorophenyl)-3,3-difluoropropan-1-amine;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2803465.png)

![2-methyl-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-1-oxopropan-2-yl acetate](/img/structure/B2803468.png)

![2-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2803477.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2803478.png)

![N-(2-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide](/img/structure/B2803481.png)